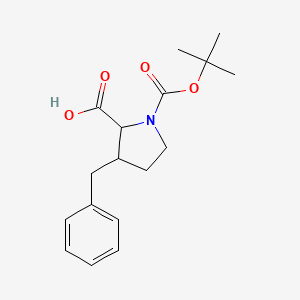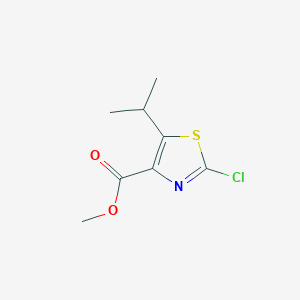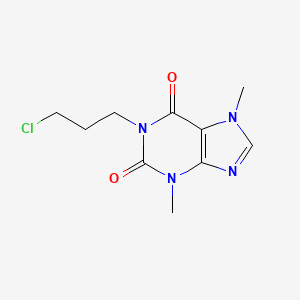
6-氯-5-甲氧基-1H-吲哚
描述
6-Chloro-5-methoxy-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro group at the sixth position and a methoxy group at the fifth position on the indole ring. It appears as a white to light yellow crystalline solid and has various applications in organic synthesis and medicinal chemistry .
科学研究应用
6-Chloro-5-methoxy-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
6-Chloro-5-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been found to inhibit certain proteins , which could be a potential mode of action for 6-Chloro-5-methoxy-1H-indole.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to a range of activities including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
6-Chloro-5-methoxy-1H-indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Chloro-5-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
6-Chloro-5-methoxy-1H-indole exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 6-Chloro-5-methoxy-1H-indole can alter the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of 6-Chloro-5-methoxy-1H-indole involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways . Additionally, 6-Chloro-5-methoxy-1H-indole can interact with transcription factors, modulating gene expression and influencing cellular responses. These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-methoxy-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 6-Chloro-5-methoxy-1H-indole, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Understanding the temporal effects of this compound is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-5-methoxy-1H-indole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic potential of 6-Chloro-5-methoxy-1H-indole while minimizing its toxicity.
Metabolic Pathways
6-Chloro-5-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 6-Chloro-5-methoxy-1H-indole can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloro-5-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, 6-Chloro-5-methoxy-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of 6-Chloro-5-methoxy-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals can direct 6-Chloro-5-methoxy-1H-indole to specific subcellular locations, influencing its interactions with biomolecules and its overall activity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-5-methoxy-1H-indole typically involves the chlorination of 5-methoxy-1H-indole. One common method includes the reaction of 5-methoxy-1H-indole with ferric chloride (FeCl3) under controlled conditions to introduce the chloro group at the sixth position .
Industrial Production Methods: Industrial production methods for 6-Chloro-5-methoxy-1H-indole may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards for further applications.
化学反应分析
Types of Reactions: 6-Chloro-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
相似化合物的比较
5-Methoxy-1H-indole: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Chloro-1H-indole: Lacks the methoxy group, affecting its solubility and reactivity.
5-Chloro-1H-indole: Has the chloro group at the fifth position instead of the sixth, altering its chemical properties.
Uniqueness: 6-Chloro-5-methoxy-1H-indole is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
属性
IUPAC Name |
6-chloro-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPRGFEADRKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518804 | |
| Record name | 6-Chloro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-72-1 | |
| Record name | 6-Chloro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


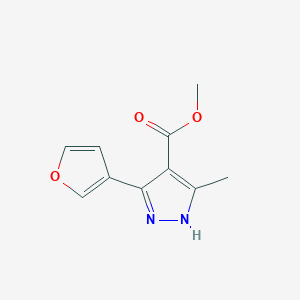
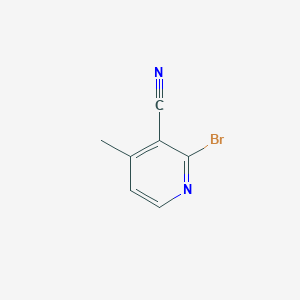
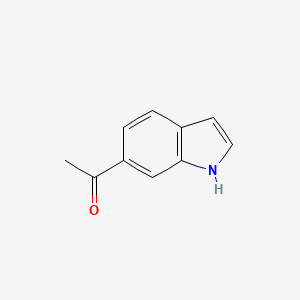
![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
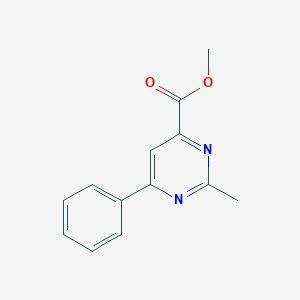
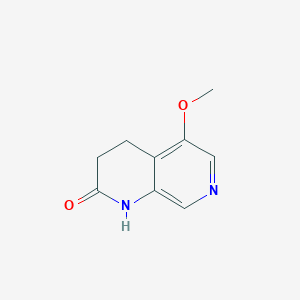
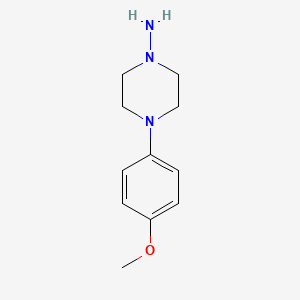
![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
